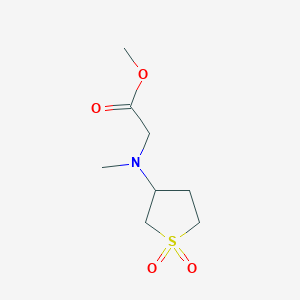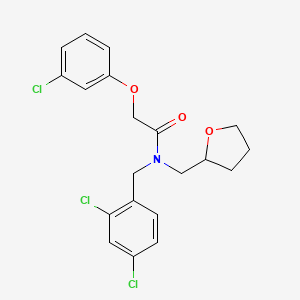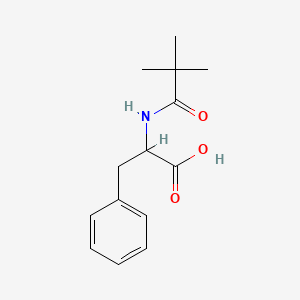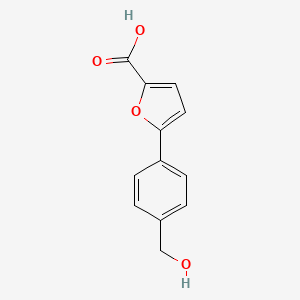![molecular formula C13H12ClNO4 B12114925 Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate CAS No. 401631-63-8](/img/structure/B12114925.png)
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.69 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzofuran ring, an ethyl ester group, and a chloroacetylamino substituent .
Preparation Methods
The synthesis of ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, nucleophiles like amines for substitution, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions . Additionally, it may be used in industrial applications for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The benzofuran ring may also interact with aromatic residues in proteins, contributing to its binding affinity and specificity . These interactions can affect various biochemical pathways and cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(cyanoacetyl)amino]-1-benzofuran-2-carboxylate:
Ethyl 3-[(acetyl)amino]-1-benzofuran-2-carboxylate: This compound has an acetyl group instead of a chloroacetyl group, leading to different chemical properties and biological activities.
Ethyl 3-[(bromoacetyl)amino]-1-benzofuran-2-carboxylate: This compound has a bromoacetyl group, which can undergo different substitution reactions compared to the chloroacetyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
401631-63-8 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)12-11(15-10(16)7-14)8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,16) |
InChI Key |
ULIYCFVMHVZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCl |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)




![Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-](/img/structure/B12114876.png)

![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)

![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)

![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)
